Product packaging for Methyl 2-ethoxy-6-hydroxybenzoate(Cat. No.:)

Methyl 2-ethoxy-6-hydroxybenzoate

Cat. No.: B13985315
M. Wt: 196.20 g/mol
InChI Key: PAJZHLVZPIAHRU-UHFFFAOYSA-N
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Description

Methyl 2-ethoxy-6-hydroxybenzoate (CAS 74292-71-0) is a synthetic organic compound with the molecular formula C 10 H 12 O 4 and a molecular weight of 196.20 g/mol . This ester derivative of a substituted benzoic acid is provided as a high-purity material for chemical and biomedical research applications. As a structural analog of salicylate and paraben compounds, it serves as a valuable intermediate in synthetic organic chemistry, particularly for constructing more complex molecules with potential biological activity. While the specific research applications for this compound are still being explored, studies on structurally related compounds provide insight into its potential research value. For instance, methyl paraben (methyl 4-hydroxybenzoate) has been shown to increase intracellular calcium concentration ([Ca 2+ ] i ) in rat peritoneal mast cells by activating phospholipase C (PLC) and inducing the release of Ca 2+ from inositol 1,4,5-trisphosphate (IP 3 )-sensitive storage sites . Furthermore, methyl paraben can specifically activate the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key player in pain sensation, in sensory neurons . These findings suggest that researchers may investigate this compound for its potential effects on calcium signaling and ion channel activity, which are fundamental processes in cell biology and pharmacology. The ethoxy substituent on this compound may alter its reactivity, lipophilicity, and biological interactions compared to other parabens, making it a compound of interest for structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any personal use. All necessary safety information, including GHS hazard statements (H315, H319, H335), should be consulted prior to handling .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O4 B13985315 Methyl 2-ethoxy-6-hydroxybenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 2-ethoxy-6-hydroxybenzoate

InChI

InChI=1S/C10H12O4/c1-3-14-8-6-4-5-7(11)9(8)10(12)13-2/h4-6,11H,3H2,1-2H3

InChI Key

PAJZHLVZPIAHRU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1C(=O)OC)O

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations

Elucidation of Novel Synthetic Pathways to Methyl 2-ethoxy-6-hydroxybenzoate

The creation of this compound, a molecule with three distinct functional groups on the aromatic ring, requires a carefully designed synthetic sequence. The primary precursor for this compound is typically 2,6-dihydroxybenzoic acid or its corresponding methyl ester, Methyl 2,6-dihydroxybenzoate (B8749050). nih.govnih.gov The key transformations involve the selective etherification of one hydroxyl group and the esterification of the carboxylic acid, or vice versa.

The central challenge in synthesizing this compound from a 2,6-dihydroxy precursor is achieving selective etherification at the 2-position while leaving the 6-hydroxyl group unmodified. The two hydroxyl groups in Methyl 2,6-dihydroxybenzoate have different steric and electronic environments, which can be exploited to achieve regioselectivity. The hydroxyl group at the 2-position is ortho to the methyl ester, which can influence its acidity and reactivity.

A common method for ether formation is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. wikipedia.orgmasterorganicchemistry.com In the context of Methyl 2,6-dihydroxybenzoate, a partial deprotonation with a suitable base would generate a phenoxide, which can then be reacted with an ethylating agent like ethyl iodide or diethyl sulfate (B86663).

The selectivity of this O-alkylation is highly dependent on reaction conditions. Factors such as the choice of base, solvent, temperature, and the nature of the counter-ion can influence which hydroxyl group is preferentially alkylated. nih.govmdpi.com For instance, in related dihydroxy systems, the use of a weaker base or specific solvents can favor mono-alkylation at the more sterically accessible or more acidic hydroxyl group. Research on the alkylation of 2-pyridones has shown that the choice of metal salt can direct the reaction towards either N- or O-alkylation, highlighting the critical role of the counter-ion in influencing the nucleophilicity of different sites within a molecule. nih.gov A similar principle applies to achieving regioselectivity between two different hydroxyl groups.

A plausible strategy for the regioselective synthesis of the 2-ethoxy group is outlined below:

Starting Material: Methyl 2,6-dihydroxybenzoate. nih.gov

Reagent: Diethyl sulfate or ethyl iodide.

Base: A carefully chosen base such as potassium carbonate (K2CO3) or cesium bicarbonate (CsHCO3) in a polar aprotic solvent like DMF or acetonitrile (B52724). byjus.com The stoichiometry of the base is critical to favor mono-alkylation.

Mechanism: The reaction proceeds via an SN2 mechanism where the more nucleophilic phenoxide attacks the ethylating agent. masterorganicchemistry.com The electronic effect of the adjacent ester group may render the 2-hydroxyl more acidic and thus more likely to be deprotonated and subsequently alkylated under kinetically controlled conditions.

A study on the synthesis of 2-ethoxybenzoic acid from methyl salicylate (B1505791) demonstrates a successful etherification in the presence of a methyl ester. chemicalbook.com In this process, methyl salicylate was treated with diethyl sulfate in the presence of potassium hydroxide (B78521) in ethanol. chemicalbook.com

ParameterCondition
Starting Material Methyl 2,6-dihydroxybenzoate
Ethylating Agent Diethyl sulfate
Base Potassium Carbonate (K2CO3)
Solvent Acetonitrile
Temperature 50-80 °C
This interactive table outlines a potential set of conditions for the regioselective etherification.

The methyl ester moiety can be introduced either before or after the etherification step. If the synthesis starts from 2,6-dihydroxybenzoic acid, an initial esterification would yield Methyl 2,6-dihydroxybenzoate. nih.gov Alternatively, if 2-ethoxy-6-hydroxybenzoic acid is synthesized first, a final esterification step is required.

The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or p-toluenesulfonic acid. cabidigitallibrary.org This is an equilibrium-driven process, and to achieve high yields, it is often necessary to use a large excess of methanol or to remove the water formed during the reaction, for example, by azeotropic distillation. cabidigitallibrary.orgtruman.edu

Recent advances in esterification catalysis offer milder and more efficient alternatives. Organocatalysts, for example, have been developed for redox-neutral esterification, which can proceed under milder conditions and avoid the use of strong mineral acids. rsc.org Furthermore, enzymatic catalysis using lipases presents a highly selective and environmentally friendly option for ester formation, particularly for sensitive substrates. mdpi.com

MethodCatalystSolventTemperature (°C)Yield
Fischer Esterification H2SO4MethanolRefluxModerate to High
Organocatalysis Phosphine oxideToluene25-80Good
Enzymatic Catalysis Immobilized LipaseOrganic Solvent30-60High
This interactive table compares different esterification protocols.

Synthesizing the target molecule from a simpler, non-hydroxylated precursor would require the strategic introduction of the two hydroxyl groups. A common precursor for 2,6-dihydroxybenzoic acid is resorcinol (B1680541). nih.gov The introduction of the carboxyl group onto the resorcinol ring can be achieved through the Kolbe-Schmitt reaction, where a phenoxide is carboxylated using carbon dioxide under pressure and high temperature. nih.gov

An enzymatic variation of the Kolbe-Schmitt reaction has also been developed, utilizing hydroxybenzoic acid decarboxylases to catalyze the carboxylation of phenolic substrates with CO2. This biocatalytic approach offers higher regioselectivity under milder conditions. nih.gov Once 2,6-dihydroxybenzoic acid is formed, the synthesis can proceed as described in the previous sections.

A logical and efficient multi-step synthesis of this compound would likely start from the commercially available Methyl 2,6-dihydroxybenzoate. sigmaaldrich.com

Proposed Synthetic Route:

Step 1: Regioselective Etherification: Methyl 2,6-dihydroxybenzoate is reacted with an ethylating agent like diethyl sulfate in the presence of a mild base such as K2CO3 in acetonitrile. The reaction conditions are optimized to favor the formation of this compound over the di-ethoxylated and unreacted starting material.

Step 2: Purification: The product is isolated from the reaction mixture through extraction and purified using column chromatography to separate it from any byproducts.

Process Efficiency Analysis:

Maximizing the yield at each stage is crucial for the economic viability of the process. This involves optimizing reaction parameters such as temperature, reaction time, and stoichiometry of reagents, as well as minimizing product loss during workup and purification.

Investigation of Precursor Reactivity and Selectivity in Conversion

The key to a successful synthesis of this compound lies in controlling the reactivity of the difunctional precursor, Methyl 2,6-dihydroxybenzoate. The two hydroxyl groups at positions 2 and 6 are chemically distinct. The 2-hydroxyl group is ortho to the electron-withdrawing methyl ester group, which increases its acidity (lowers its pKa) compared to the 6-hydroxyl group. This difference in acidity can be exploited for selective deprotonation and subsequent alkylation.

Under kinetically controlled conditions with a stoichiometric amount of a mild base, the more acidic 2-hydroxyl group is expected to be deprotonated preferentially, leading to the desired regioselectivity in the Williamson ether synthesis. masterorganicchemistry.com However, under thermodynamic control (e.g., higher temperatures, stronger base, longer reaction times), a mixture of products, including the 2-ethoxy, 6-ethoxy, and 2,6-diethoxy derivatives, may be formed. The steric hindrance around the 2-position due to the adjacent ester group can also play a role in directing the incoming electrophile.

Green Chemistry Principles Applied to Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles can be applied to the synthesis of this compound in several ways:

Safer Solvents: Traditional solvents for ether synthesis, such as DMF, can be replaced with greener alternatives like acetonitrile or even water, depending on the specific reaction conditions. chemmethod.comnih.gov

Catalysis: The use of catalytic amounts of reagents is preferred over stoichiometric amounts. For the esterification step, employing an acid catalyst or an enzyme is a greener approach than using a large excess of a dehydrating agent. cabidigitallibrary.orgmdpi.com Biocatalysis, in particular, offers reactions under mild, aqueous conditions with high selectivity. patsnap.com

Energy Efficiency: The use of microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. chemmethod.comresearchgate.net

Renewable Feedstocks: Exploring biosynthetic routes starting from renewable resources, such as using engineered microorganisms to produce the 2,6-dihydroxybenzoic acid precursor from glucose, aligns with the principles of green chemistry. nih.gov

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Catalytic Systems and Mechanistic Roles in Compound Formation

The synthesis of this compound involves multi-step processes where catalytic systems play a pivotal role in achieving the desired molecular architecture. The formation of this compound relies on the strategic introduction of the ethoxy and methyl ester functionalities onto a dihydroxybenzoic acid backbone, or alternatively, the carboxylation of a pre-ethoxylated phenol (B47542) derivative. Catalysts are crucial for activating substrates, directing regioselectivity, and facilitating bond formation under viable reaction conditions.

A plausible synthetic approach to this compound can be conceptualized through two primary catalytic routes: the etherification of a dihydroxybenzoate precursor and the carboxylation of an ethoxyphenol, followed by esterification.

One potential pathway involves the selective etherification of a 2,6-dihydroxybenzoic acid ester. In this approach, a copper-based catalyst is often employed to facilitate the formation of the ether linkage. Copper-catalyzed etherification of aryl halides and phenols, a variant of the Ullmann condensation, is a well-established method. The key to success in such transformations is often the choice of the copper salt, base, and solvent. For instance, in related syntheses of aryl ethers from aryl halides and alcohols, copper(I) iodide (CuI) in the presence of a base like lithium tert-butoxide has proven effective, with the alcohol itself sometimes serving as the solvent. organic-chemistry.org The catalytic cycle for such a copper-catalyzed etherification is believed to involve the formation of a copper alkoxide species, which then undergoes oxidative addition to the aryl halide. The resulting aryl copper(III) intermediate subsequently undergoes reductive elimination to form the aryl ether and regenerate the copper(I) catalyst.

Another important catalytic method involves the direct, auxiliary-assisted alkoxylation of a C-H bond on a benzoic acid derivative. This reaction can be catalyzed by copper(II) carbonate, using air as the oxidant. nih.gov The mechanism involves the coordination of a directing group on the benzoic acid to the copper catalyst, which then facilitates the activation of an ortho C-H bond for etherification.

Alternatively, the synthesis can commence with the carboxylation of an ethoxyphenol. Catalytic carboxylation of phenols can be achieved using various metal catalysts. For example, copper and silver-based catalysts have been shown to be effective for the carboxylation of terminal alkynes, a reaction that shares mechanistic similarities with the carboxylation of phenols. ruhr-uni-bochum.de The catalytic cycle in these reactions often involves the formation of a metal-phenoxide complex, which then reacts with carbon dioxide.

The final step in the synthesis, the esterification of the carboxylic acid, can be catalyzed by a variety of acids or metal-based catalysts. For instance, silica (B1680970) sulfuric acid has been demonstrated to be an effective and recyclable catalyst for the synthesis of n-butyl benzoate (B1203000) from benzoic acid and butanol. researchgate.net Zirconocene triflate has also been identified as a highly active catalyst for the esterification of benzoic acid with benzyl (B1604629) alcohol. diva-portal.org

The following table summarizes various catalytic systems employed in reactions relevant to the synthesis of this compound.

Reaction TypeCatalystSubstratesSolventKey Findings
Dehydrogenation5% Pd on Carbon3-Methyl-5-phenyl-4-methoxycarbonyl-cyclohexen-2-oneDimethyltriglycolProduction of 2-methyl-6-phenyl-4-hydroxybenzoic acid methyl ester at 220°C. google.com
C-H Etherification(CuOH)₂CO₃Benzoic acid derivatives, Alcohols/PhenolsDMF, Pyridine, or DMPUDirect, auxiliary-assisted ortho-etherification using air as an oxidant. nih.gov
C-N Cross-CouplingCu/Cu₂O2-Chlorobenzoic acid, AnilinesVariousRegioselective amination at the ortho-position to the carboxylic acid. nih.gov
EsterificationZirconocene triflateBenzoic acid, Benzyl alcoholTolueneEffective for aromatic ester synthesis, with optimization of reactant ratios and water content. diva-portal.org
EsterificationSilica sulfuric acidBenzoic acid, n-Butanol-High yield of n-butyl benzoate under optimized conditions. researchgate.net
CarboxylationSilver(I) salts/DMSOTerminal alkynes, CO₂DMSOHighly effective catalyst system for carboxylation at ambient CO₂ pressure. ruhr-uni-bochum.de

The mechanistic role of the catalyst is central to the efficiency and selectivity of these transformations. In copper-catalyzed C-H functionalization, the catalyst not only lowers the activation energy for C-H bond cleavage but also directs the reaction to a specific position, typically ortho to a coordinating group. For instance, in the copper-catalyzed etherification of arene C-H bonds, an aminoquinoline or picolinamide (B142947) directing group can be used to guide the alkoxylation to the ortho position. nih.gov The proposed mechanism involves the formation of a copper(II) intermediate that is coordinated to the directing group. This is followed by C-H activation and subsequent reaction with the alcohol.

In the case of noble metal-catalyzed dehydrogenation for the synthesis of substituted hydroxybenzoic acids, the catalyst, such as palladium on carbon, provides a surface for the removal of hydrogen atoms, leading to the formation of the aromatic ring. google.com The reaction is typically carried out at high temperatures in a high-boiling solvent.

The choice of catalyst can also influence the regioselectivity of a reaction. A study on the rhodium-catalyzed annulation of alkoxy-substituted benzoic acids with alkynes showed that the regioselectivity is influenced by both steric and coordination effects of the methoxy (B1213986) groups, which can interact with the supporting ligand of the catalyst through weak non-covalent C-H⋯O interactions. mdpi.com

Detailed Reaction Mechanisms and Chemical Transformations

Mechanistic Pathways of Ester Hydrolysis and Transesterification

The hydrolysis and transesterification of the ester functional group in Methyl 2-ethoxy-6-hydroxybenzoate are fundamental transformations.

Ester Hydrolysis:

Under basic conditions, the hydrolysis of esters typically proceeds via a bimolecular acyl-oxygen cleavage mechanism (BAc2). stackexchange.com This involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the methoxide (B1231860) leaving group to form a carboxylate salt, which is then protonated in an acidic workup to yield the carboxylic acid.

However, the structure of this compound, with two substituents ortho to the ester group, introduces significant steric hindrance around the carbonyl carbon. This steric crowding can impede the approach of the nucleophile, potentially slowing down the BAc2 pathway. In cases of extreme steric hindrance, an alternative bimolecular alkyl-oxygen cleavage mechanism (BAl2) can become competitive. stackexchange.com In the BAl2 pathway, the hydroxide ion attacks the less hindered methyl carbon of the ester in an SN2 reaction, displacing the carboxylate as the leaving group. stackexchange.com For this compound, while the BAc2 mechanism is likely to be dominant, the steric hindrance may lead to slower reaction rates compared to unhindered methyl benzoates.

Transesterification:

Transesterification, the conversion of one ester to another, can be catalyzed by either acid or base. masterorganicchemistry.com

Base-Catalyzed Transesterification: This process involves an alkoxide nucleophile (e.g., ethoxide) attacking the ester carbonyl, following a similar addition-elimination mechanism to basic hydrolysis. Using a large excess of another alcohol in the presence of a catalytic amount of its corresponding alkoxide base will drive the equilibrium towards the new ester.

Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com An alcohol molecule then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. After a series of proton transfer steps, the original methoxy (B1213986) group is eliminated as methanol (B129727), and the new ester is formed. masterorganicchemistry.com Using the incoming alcohol as the solvent ensures the reaction proceeds to completion.

ReactionCatalystKey Mechanistic FeatureSteric Influence
Hydrolysis Base (e.g., NaOH)Nucleophilic attack at carbonyl (BAc2) or methyl carbon (BAl2)Hindrance at carbonyl may slow BAc2 rate
Transesterification Acid (e.g., H₂SO₄)Protonation of carbonyl followed by nucleophilic attackSteric hindrance can lower reaction rates
Transesterification Base (e.g., NaOR')Nucleophilic attack of alkoxide on carbonylSteric hindrance can lower reaction rates

Electrophilic Aromatic Substitution Reaction Dynamics and Regioselectivity on the Benzoate (B1203000) Ring

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is directed by the combined influence of the three substituents.

The hydroxyl (-OH) and ethoxy (-OC₂H₅) groups are strong activating groups and are ortho, para-directors due to their ability to donate electron density to the ring through resonance. youtube.com The methyl ester (-COOCH₃) group is a deactivating group and a meta-director because it withdraws electron density from the ring.

The directing effects on the available positions (C3, C4, C5) are as follows:

Position C3: ortho to the -OC₂H₅ group and meta to both the -OH and -COOCH₃ groups.

Position C4: para to the -OC₂H₅ group, meta to the -OH group, and meta to the -COOCH₃ group.

Position C5: ortho to the -OH group and meta to both the -OC₂H₅ and -COOCH₃ groups.

The powerful activating and directing effects of the hydroxyl and ethoxy groups will dominate over the deactivating effect of the ester. The hydroxyl group is generally a stronger activator than the ethoxy group. Therefore, substitution is most likely to occur at the positions most strongly activated by these groups. The C5 position is ortho to the powerful hydroxyl group, and the C3 position is ortho to the ethoxy group. The C4 position is para to the ethoxy group.

Considering both electronic and steric factors, the C5 position is arguably the most favored site for electrophilic attack due to strong activation from the adjacent hydroxyl group. The C3 position is also a likely candidate. The C4 position, being sterically less hindered than the ortho positions, is also a possibility, activated by the para-ethoxy group. The precise product distribution would depend on the specific electrophile and reaction conditions. Computational models can be employed to predict the regioselectivity with greater accuracy. d-nb.inforsc.org

Nucleophilic Acyl Substitution at the Carbonyl Center: Reaction Kinetics and Product Distribution

Nucleophilic acyl substitution involves the replacement of the methoxy group (-OCH₃) of the ester with another nucleophile. masterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism where the nucleophile first adds to the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the leaving group. masterorganicchemistry.comyoutube.com

Reaction Kinetics: The rate of nucleophilic acyl substitution is significantly influenced by the steric environment of the carbonyl group. In this compound, the presence of the ortho-ethoxy group creates considerable steric hindrance. This bulkiness shields the carbonyl carbon from the approach of nucleophiles, leading to significantly slower reaction rates compared to unhindered esters like methyl benzoate.

Product Distribution: Despite the slower kinetics, the reaction can be driven to completion with stronger nucleophiles or by using forcing conditions (e.g., higher temperatures). The product distribution depends on the nucleophile used. For example, reaction with ammonia (B1221849) or primary/secondary amines would yield the corresponding amide. Reaction with organometallic reagents like Grignard reagents is complicated by the presence of the acidic phenolic proton, which would be deprotonated first.

Oxidation and Reduction Pathways of the Hydroxyl and Ester Functional Groups

Oxidation:

Hydroxyl Group: The phenolic hydroxyl group is susceptible to oxidation. With strong oxidizing agents, complex quinone-type structures can be formed. The specific product would depend on the oxidant and reaction conditions.

Ester Functional Group: The ester group is generally resistant to oxidation.

Reduction:

Ester Functional Group: The methyl ester can be reduced to a primary alcohol (2-ethoxy-6-(hydroxymethyl)phenol). solubilityofthings.com This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). solubilityofthings.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters but may react under specific conditions. solubilityofthings.com

Aromatic Ring: Under harsh conditions, such as high-pressure catalytic hydrogenation, the benzene ring can be reduced to a cyclohexane (B81311) ring.

Thermal and Photochemical Rearrangement Studies

Specific experimental studies on the thermal and photochemical rearrangements of this compound are not widely reported in the literature. However, potential rearrangements can be inferred from the behavior of related structures. For instance, phenolic esters can undergo the Fries rearrangement under thermal or photochemical conditions, where the acyl group migrates from the phenolic oxygen to an ortho or para position on the ring to form a hydroxyketone. As this compound is already a substituted benzoate and not a phenolic ester, this specific rearrangement is not applicable.

Photochemical reactions could potentially involve the functional groups, but predicting the exact outcomes without experimental data is speculative.

Functional Group Interconversion Strategies on the this compound Scaffold

The functional groups on the this compound scaffold can be interconverted to create a variety of derivatives. solubilityofthings.comorganic-chemistry.org

Hydroxyl Group: The phenolic -OH can be converted into an ether via Williamson ether synthesis or into an ester through acylation. It can also be transformed into a sulfonate ester (e.g., tosylate or mesylate), which are excellent leaving groups in nucleophilic substitution reactions. ub.eduvanderbilt.edu

Ethoxy Group: Cleavage of the ethyl ether to a hydroxyl group can be achieved using strong acids like HBr or HI.

Ester Group: As discussed, the ester can be hydrolyzed to a carboxylic acid, transesterified to a different ester, reduced to a primary alcohol, or converted to an amide. The carboxylic acid derivative opens up further possibilities, such as conversion to an acyl chloride, which is a highly reactive intermediate for forming amides and other esters.

Functional GroupReagent/ReactionProduct Functional Group
-OH (Phenol) Alkyl halide, Base (Williamson Synthesis)Ether
Acyl chloride, PyridineEster
TsCl, PyridineTosylate
-COOCH₃ (Ester) LiAlH₄Primary Alcohol
H₂O, H⁺/OH⁻Carboxylic Acid
R'OH, H⁺/BaseDifferent Ester
NH₃, HeatAmide
-OC₂H₅ (Ether) HBr, HeatPhenol (B47542)

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Multi-dimensional NMR spectroscopy is an indispensable tool for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in a molecule, providing deep insights into its chemical structure and spatial arrangement.

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Connectivity

A suite of two-dimensional NMR experiments would be essential to piece together the molecular puzzle of methyl 2-ethoxy-6-hydroxybenzoate.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. For this compound, COSY would show correlations between the protons of the ethoxy group (the -CH₂- and -CH₃ protons) and among the aromatic protons on the benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). pharmacy180.comnih.gov This is a powerful technique for assigning which proton is attached to which carbon. pharmacy180.comnih.gov Each CH, CH₂, and CH₃ group in this compound would produce a distinct cross-peak in the HSQC spectrum, linking the proton chemical shift to its corresponding carbon chemical shift.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). pharmacy180.comnih.gov This is crucial for connecting different parts of the molecule. For instance, HMBC would show correlations from the methyl protons of the ester group to the carbonyl carbon and the adjacent aromatic carbon. It would also link the ethoxy group's protons to the aromatic ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals through-space proximity of protons, irrespective of their bonding. This technique is vital for determining the spatial arrangement of the substituents on the aromatic ring. For example, a NOESY experiment would show a correlation between the protons of the ethoxy group and the adjacent aromatic proton, confirming their proximity.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on standard values for similar structural motifs.

Atom NameAtom TypeHypothesized ¹H Chemical Shift (ppm)Hypothesized ¹³C Chemical Shift (ppm)
Aromatic CH (position 3)CH6.5 - 7.5110 - 130
Aromatic CH (position 4)CH6.5 - 7.5110 - 130
Aromatic CH (position 5)CH6.5 - 7.5110 - 130
Ester Methyl (-OCH₃)CH₃3.8 - 4.050 - 55
Ethoxy Methylene (-OCH₂-)CH₂4.0 - 4.260 - 65
Ethoxy Methyl (-CH₃)CH₃1.3 - 1.514 - 16
Carbonyl Carbon (C=O)C-165 - 170
Aromatic C-OHC-155 - 160
Aromatic C-OCH₂CH₃C-155 - 160
Aromatic C-COOCH₃C-115 - 120
Hydroxyl Proton (-OH)OH5.0 - 9.0 (variable)-

Solid-State NMR for Polymorphic Forms and Supramolecular Assemblies

While solution-state NMR provides information on molecules in their dissolved state, solid-state NMR (ssNMR) can characterize the compound in its crystalline or amorphous solid forms. Different crystalline forms, known as polymorphs, can have distinct physical properties. ssNMR could be used to identify and characterize any polymorphic forms of this compound by detecting differences in chemical shifts and relaxation times arising from the varied packing arrangements in the crystal lattice.

Dynamic NMR for Conformational Fluxionality

Molecules are not static; they undergo various dynamic processes, such as bond rotations. Dynamic NMR (DNMR) studies involve recording NMR spectra at different temperatures to investigate these conformational changes. For this compound, DNMR could be used to study the rotational barrier around the C-O bonds of the ethoxy and ester groups. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers, which would coalesce into averaged signals as the temperature increases.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry is a powerful analytical technique that provides the exact mass of a molecule and its fragments, allowing for the determination of its elemental composition.

Isotopic Pattern Analysis for Elemental Composition Verification

HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. This high accuracy allows for the calculation of the elemental formula. The molecular formula of this compound is C₁₀H₁₂O₄. HRMS would be used to measure the exact mass of the molecular ion, which can then be compared to the calculated theoretical mass to confirm the elemental composition. The instrument also detects peaks corresponding to the presence of natural isotopes (e.g., ¹³C, ¹⁸O), and the observed isotopic pattern must match the theoretical pattern for the proposed formula.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Derivation

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide valuable structural information. The fragmentation pattern is often predictable for known functional groups. For this compound, common fragmentation pathways for esters and ethers would be expected.

A hypothetical table of major fragment ions and their proposed structures is provided below.

m/z (Mass-to-Charge Ratio)Proposed Fragment StructureDescription of Neutral Loss
[M-CH₃]⁺Ion resulting from the loss of a methyl radical.Loss of a methyl group from the ester or ethoxy moiety.
[M-OCH₃]⁺Ion from the loss of a methoxy (B1213986) radical from the ester.Cleavage of the ester group.
[M-CH₂CH₃]⁺Ion resulting from the loss of an ethyl radical.Loss of the ethyl group from the ethoxy moiety.
[M-OCH₂CH₃]⁺Ion from the loss of an ethoxy radical.Cleavage of the ether linkage.
[M-H₂O]⁺Ion formed by the loss of a water molecule.Loss of the hydroxyl group and a neighboring hydrogen.
[M-COOCH₃]⁺Ion resulting from the loss of the carbomethoxy group.Cleavage of the ester group from the aromatic ring.

This systematic approach, combining various advanced spectroscopic techniques, allows for the complete and unambiguous structural elucidation of this compound, providing a detailed picture of its chemical and spatial characteristics.

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman) for Functional Group Dynamics and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule and probing the nature of intermolecular forces, such as hydrogen bonding. The spectra are unique for each compound, acting as a molecular "fingerprint". docbrown.info

In the case of this compound, the FT-IR and Raman spectra would be characterized by a series of absorption bands corresponding to the vibrational modes of its constituent functional groups: a hydroxyl group (-OH), an ethoxy group (-O-CH₂CH₃), a methyl ester group (-COOCH₃), and the benzene ring.

Key Vibrational Modes for this compound:

Hydroxyl (-OH) Stretching: A broad and intense absorption band is expected in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration. The broadness of this peak is indicative of intermolecular hydrogen bonding between the hydroxyl group of one molecule and the carbonyl oxygen or the ethoxy oxygen of a neighboring molecule.

Carbonyl (C=O) Stretching: A strong, sharp absorption band corresponding to the C=O stretching of the ester group is anticipated in the range of 1680-1740 cm⁻¹. The exact position of this band can be influenced by conjugation with the aromatic ring and any intramolecular hydrogen bonding with the adjacent hydroxyl group.

C-O Stretching: The spectrum will exhibit C-O stretching vibrations for both the ester and the ether linkages. The C-O stretch of the ester group typically appears in the 1200-1300 cm⁻¹ region, while the C-O-C stretching of the ethoxy group would produce signals in the 1000-1200 cm⁻¹ range.

Aromatic C=C Stretching: The vibrations of the benzene ring will give rise to several bands in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretching: The methyl and ethyl groups will show C-H stretching vibrations in the 2850-3000 cm⁻¹ range.

The complementary nature of FT-IR and Raman spectroscopy is particularly useful. While the polar hydroxyl and carbonyl groups produce strong signals in the FT-IR spectrum, the non-polar aromatic ring and C-H vibrations often yield strong signals in the Raman spectrum. Analysis of these spectra provides a detailed picture of the functional group dynamics within the molecule.

Table 1: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity
Hydroxyl (-OH) O-H Stretch 3200-3600 Strong, Broad
Carbonyl (C=O) C=O Stretch 1680-1740 Strong, Sharp
Ester (C-O) C-O Stretch 1200-1300 Medium-Strong
Ether (C-O-C) Asymmetric Stretch 1000-1200 Medium-Strong
Aromatic (C=C) Ring Stretch 1450-1600 Medium-Weak
Aliphatic (C-H) C-H Stretch 2850-3000 Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromic Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis light typically promotes electrons from a lower energy π orbital to a higher energy π* orbital (π→π* transitions). The presence of non-bonding electrons on the oxygen atoms of the hydroxyl, ethoxy, and carbonyl groups can also lead to n→π* transitions, though these are often weaker.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the ultraviolet region. The position and intensity of these bands are sensitive to the solvent environment, a phenomenon known as solvatochromism. ijcce.ac.ir This effect arises from differential solvation of the ground and excited states of the molecule. researchgate.net

Solvatochromic Behavior:

The interaction between the solute molecule and solvent molecules can alter the energy gap between the electronic ground state and the excited state. ijcce.ac.irsemanticscholar.org This can lead to a shift in the wavelength of maximum absorption (λmax).

Bathochromic Shift (Red Shift): A shift to a longer wavelength, often observed in polar solvents that can stabilize the more polar excited state through dipole-dipole interactions or hydrogen bonding.

Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, which can occur if the ground state is more strongly stabilized by the solvent than the excited state.

By recording the UV-Vis spectra in a series of solvents with varying polarities, the solvatochromic behavior of this compound can be systematically studied. This provides insights into the nature of the electronic transitions and the change in dipole moment upon electronic excitation.

Table 2: Hypothetical UV-Vis Absorption Data for this compound in Different Solvents

Solvent Polarity (Dielectric Constant) λmax (nm) for π→π* Transition Molar Absorptivity (ε)
Hexane 1.88 280 4,500
Dichloromethane 8.93 285 4,800
Ethanol 24.55 290 5,100
Acetonitrile (B52724) 37.5 288 5,000
Water 80.1 295 5,300

X-ray Crystallography for Single Crystal Structure Determination and Molecular Packing Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to elucidate its crystal structure, including bond lengths, bond angles, and torsional angles.

This technique would reveal the conformation of the molecule in the solid state, for instance, the orientation of the ethoxy and methyl ester groups relative to the benzene ring. Furthermore, X-ray crystallography provides detailed information about the intermolecular interactions that govern the packing of the molecules in the crystal lattice. This includes the identification and characterization of hydrogen bonding networks and other non-covalent interactions.

While the specific crystal structure of this compound is not publicly available, data from a closely related compound, methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate, illustrates the type of information that can be obtained. researchgate.net For this related structure, a monoclinic crystal system with the space group P2₁/c was identified. researchgate.net A similar analysis for this compound would provide invaluable data on its solid-state architecture.

Table 3: Representative Crystallographic Data Parameters

Parameter Description Example Data (from a related structure researchgate.net)
Crystal System The symmetry of the unit cell. Monoclinic
Space Group The set of symmetry operations for the crystal. P2₁/c
a, b, c (Å) The dimensions of the unit cell. a = 12.180, b = 13.813, c = 7.842
α, β, γ (°) The angles of the unit cell. α = 90, β = 93.917, γ = 90
Volume (ų) The volume of the unit cell. 1316.2
Z The number of molecules per unit cell. 4

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Optically Active Derivatives and Conformation (if applicable)

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a technique used to study chiral molecules, which are molecules that are non-superimposable on their mirror images. This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example, by modification of the ethoxy group or by substitution on the aromatic ring with a chiral moiety, the resulting derivative would be optically active.

For such chiral derivatives, CD spectroscopy would be an essential tool for their stereochemical analysis. CD measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chromophore (the light-absorbing part of the molecule, in this case, the substituted benzene ring).

The benzoate (B1203000) group is a well-known chromophore used in the "benzoate chirality rule," which allows for the determination of the absolute configuration of adjacent chiral centers. nih.govresearchgate.net By analyzing the sign and intensity of the Cotton effects in the CD spectrum of an optically active derivative of this compound, it would be possible to deduce its absolute stereochemistry. This technique is particularly powerful for the structural elucidation of natural products and other complex chiral molecules. nih.govresearchgate.net

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to determining the electronic structure and various molecular properties of Methyl 2-ethoxy-6-hydroxybenzoate. These methods solve the Schrödinger equation (or the Kohn-Sham equations in DFT) to provide detailed information about electron distribution and energy levels within the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, defining the molecule's nucleophilicity, while the LUMO is the orbital most capable of accepting electrons, indicating its electrophilicity. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the oxygen atoms of the hydroxyl and ethoxy groups, which act as electron-donating groups. The LUMO, conversely, would likely be centered on the electron-withdrawing methyl ester group and the aromatic ring. Computational visualization would show the spatial distribution of these orbitals, highlighting the most probable sites for nucleophilic and electrophilic attack.

Table 1: Illustrative FMO Parameters for this compound (Calculated via DFT) Note: These values are representative examples and would vary based on the specific computational method and basis set used.

Parameter Energy (eV)
HOMO Energy -6.5 eV
LUMO Energy -1.8 eV

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior, particularly in non-covalent interactions. scienceopen.comresearchgate.net The ESP map is generated by plotting the electrostatic potential on the molecule's electron density surface. scienceopen.com Different colors represent varying potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes regions of positive potential (electron-poor, prone to nucleophilic attack). researchgate.net

In the case of this compound, an ESP map would reveal significant negative potential around the oxygen atoms of the carbonyl (C=O) in the ester group, the hydroxyl (-OH) group, and the ethoxy (-OCH2CH3) group, making these the primary sites for interaction with electrophiles or for forming hydrogen bonds. The most positive potential would be located on the hydrogen atom of the hydroxyl group, making it a likely hydrogen bond donor. The aromatic protons would also exhibit a lesser degree of positive potential.

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: DFT calculations can provide theoretical predictions of ¹H and ¹³C NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, it is possible to obtain chemical shifts that often show excellent agreement with experimental values recorded in solution. chemaxon.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) Note: Predicted shifts are relative to a standard (e.g., TMS) and are for illustrative purposes.

Atom Type Predicted ¹H Chemical Shift (ppm) Atom Type Predicted ¹³C Chemical Shift (ppm)
-OH 9.0 - 10.0 C=O 168 - 172
Ar-H 6.5 - 7.5 Ar-C (substituted) 110 - 160
-OCH₃ 3.8 - 4.0 Ar-CH 100 - 120
-OCH₂CH₃ 4.0 - 4.2 -OCH₃ 50 - 55
-OCH₂CH₃ 1.3 - 1.5 -OCH₂CH₃ 60 - 65

Vibrational Frequencies: Theoretical calculations can determine the harmonic vibrational frequencies corresponding to the normal modes of vibration. These frequencies can be correlated with experimental infrared (IR) and Raman spectra. researchgate.net Key predicted vibrations for this compound would include the O-H stretch of the hydroxyl group, C=O stretch of the ester, C-O stretches of the ester and ether linkages, and various aromatic C-H and C=C stretching and bending modes.

UV-Vis Transitions: Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. researchgate.net For this compound, the calculations would likely predict π → π* transitions associated with the aromatic system and n → π* transitions involving the non-bonding electrons on the oxygen atoms of the carbonyl and hydroxyl groups.

Conformational Analysis and Potential Energy Surface Mapping

This compound possesses several rotatable single bonds, specifically the C-O bonds of the ethoxy and methyl ester groups. This flexibility allows the molecule to exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangement (the global minimum on the potential energy surface) and the relative energies of other low-energy conformers.

A key structural feature to investigate would be the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group and the carbonyl oxygen of the adjacent ester group. This interaction, if present, would form a stable six-membered ring, significantly influencing the molecule's preferred conformation and its chemical properties. Potential energy surface (PES) mapping, by systematically rotating the relevant dihedral angles and calculating the energy at each point, can reveal the energy barriers between different conformers and the most energetically favorable structures.

Molecular Dynamics Simulations for Solvent Effects and Solvation Shell Dynamics

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecule, including its interactions with a solvent. nih.gov By simulating the motion of the solute (this compound) and a large number of solvent molecules (e.g., water) over time, MD can provide insights into solvation effects.

These simulations can reveal the structure and dynamics of the solvation shell—the layer of solvent molecules immediately surrounding the solute. Analysis of radial distribution functions from the simulation can show how solvent molecules organize around the different functional groups of the compound. For instance, it would be possible to observe the specific hydrogen bonding patterns between water molecules and the hydroxyl and carbonyl oxygen atoms of the solute.

Reaction Mechanism Elucidation via Transition State Theory and Intrinsic Reaction Coordinate (IRC) Calculations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For a given reaction, such as the hydrolysis of the ester group or the synthesis of the molecule, computational methods can be used to map out the entire reaction pathway.

This involves locating the structures of the reactants, products, and, most importantly, the transition state(s)—the highest energy point(s) along the reaction coordinate. Transition State Theory uses the energy of the transition state to calculate the reaction rate. Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can trace the reaction path from the transition state downhill to the reactants and products, confirming that the identified transition state correctly connects the intended species. researchgate.net This level of detailed analysis can elucidate the step-by-step mechanism and energetic profile of reactions involving this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Theoretical Molecular Descriptors (non-clinical focus)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the structural or property descriptors of a compound with its activity. researchgate.netnih.gov For this compound, a QSAR model would explore the relationship between its physicochemical properties and a non-clinical endpoint, such as its interaction with a specific protein or its general reactivity. The development of such a model involves the calculation of various molecular descriptors, which are numerical representations of the molecule's chemical information. researchgate.net

These descriptors can be categorized into several classes:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the basic molecular composition and include attributes such as molecular weight, the number of specific atom types, and the count of rotatable bonds.

Topological Descriptors: These indices are derived from the 2D representation of the molecule and describe the atomic connectivity and branching.

Geometrical Descriptors: These are calculated from the 3D coordinates of the molecule and include information about the molecule's size and shape.

For a compound like this compound, a hypothetical QSAR model could be developed to predict a specific non-clinical activity. The table below presents a selection of theoretical molecular descriptors that would be pertinent to such a model.

Descriptor ClassDescriptor NameHypothetical ValueSignificance in QSAR Modeling
ConstitutionalMolecular Weight196.20 g/mol Influences steric interactions and transport properties.
ConstitutionalNumber of H-bond Acceptors4Relates to the potential for forming hydrogen bonds.
ConstitutionalNumber of H-bond Donors1Indicates the capacity to donate a proton in a hydrogen bond.
TopologicalWiener Index528Reflects the branching and compactness of the molecule.
GeometricalMolecular Surface Area~180 ŲPertains to the accessibility of the molecule for interactions.
Quantum-ChemicalHOMO Energy-8.5 eVCorrelates with the molecule's electron-donating ability. ucsb.edu
Quantum-ChemicalLUMO Energy-1.2 eVRelates to the molecule's electron-accepting ability. ucsb.edu
Quantum-ChemicalDipole Moment~2.5 DInfluences electrostatic interactions and solubility.

Note: The values presented in this table are hypothetical and for illustrative purposes to demonstrate the types of descriptors used in QSAR modeling.

Intermolecular Interaction Analysis (Hydrogen Bonding, π-π Stacking) using Computational Methods

The biological and chemical behavior of a molecule is significantly influenced by its non-covalent interactions with other molecules. mdpi.com For this compound, the primary intermolecular interactions of interest are hydrogen bonding and π-π stacking. Computational chemistry provides powerful tools to study these interactions in detail. researchgate.net

Hydrogen Bonding:

This compound possesses functional groups capable of both donating and accepting hydrogen bonds. The hydroxyl (-OH) group can act as a hydrogen bond donor, while the oxygen atoms of the ethoxy (-OCH2CH3) and ester (-COOCH3) groups can act as hydrogen bond acceptors. nih.gov Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the geometries and energies of these hydrogen bonds. rsc.org

An analysis would typically involve identifying potential hydrogen bonding partners and then optimizing the geometry of the resulting molecular complex to determine the bond lengths, angles, and interaction energies. For instance, the interaction between the hydroxyl group of one molecule and the carbonyl oxygen of another could be modeled.

π-π Stacking:

The benzene ring in this compound allows for the possibility of π-π stacking interactions with other aromatic systems. nih.gov These interactions arise from the attractive, noncovalent forces between the electron clouds of aromatic rings. researchgate.netresearchgate.net The geometry of π-π stacking can vary, with common arrangements being face-to-face and offset (or slip-stacked). researchgate.net

Computational studies can predict the most stable stacking configurations and their associated binding energies. mdpi.com These calculations often consider the influence of substituents on the aromatic ring, as electron-donating or electron-withdrawing groups can affect the electrostatic potential of the ring and thus the nature of the π-π interaction. rsc.org

The table below summarizes the key intermolecular interactions for this compound and the computational methods used to study them.

Interaction TypeFunctional Groups InvolvedComputational MethodKey Parameters Investigated
Hydrogen BondingHydroxyl (-OH), Ethoxy (-OCH2CH3), Ester (-COOCH3)Density Functional Theory (DFT)Bond distance, bond angle, interaction energy
π-π StackingBenzene RingMøller-Plesset perturbation theory (MP2), DFT with dispersion correctionInter-ring distance, stacking angle, binding energy

Molecular Interactions with Biological Systems: Mechanistic Insights Non Clinical

Molecular Docking and Dynamics Simulations for Protein-Ligand Binding Site Prediction

Currently, there is a lack of specific published molecular docking or dynamics simulation studies for Methyl 2-ethoxy-6-hydroxybenzoate. However, based on its structural features—a substituted benzene (B151609) ring with hydroxyl, ethoxy, and methyl ester groups—it is possible to predict its potential binding behavior with various protein targets. The presence of both hydrogen bond donors (hydroxyl group) and acceptors (carbonyl oxygen of the ester, ether oxygen of the ethoxy group, and the hydroxyl oxygen) suggests that it can form hydrogen bonds within protein binding pockets. The aromatic ring can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Computational studies on structurally similar phenolic compounds and esters have demonstrated their ability to fit into the active sites of various enzymes and receptors. For instance, docking studies on other hydroxybenzoate derivatives have shown that the orientation and binding affinity are significantly influenced by the position and nature of the substituents on the benzene ring. The ethoxy group at the 2-position and the hydroxyl group at the 6-position would sterically and electronically influence the preferred binding orientation of this compound within a given binding site.

Table 1: Predicted Intermolecular Interactions of this compound with Amino Acid Residues

Functional Group of LigandPotential Interacting Amino Acid ResiduesType of Interaction
Hydroxyl (-OH)Asp, Glu, Asn, Gln, Ser, Thr, HisHydrogen Bond (Donor/Acceptor)
Ethoxy (-OCH2CH3)Hydrophobic residues (e.g., Leu, Ile, Val)Hydrophobic Interaction
Ether OxygenPolar residuesHydrogen Bond (Acceptor)
Methyl Ester (-COOCH3)Polar/Charged residuesHydrogen Bond (Acceptor)
Benzene RingPhe, Tyr, Trpπ-π Stacking, Hydrophobic Interaction

Enzyme Inhibition Mechanisms at a Molecular and Active Site Level (e.g., esterases, oxidoreductases)

Direct experimental data on the enzyme inhibitory activity of this compound is scarce. However, based on its chemical structure, several potential mechanisms of enzyme inhibition can be postulated.

Esterases: As a methyl ester, this compound could act as a substrate or a competitive inhibitor for esterases, such as carboxylesterases. These enzymes typically have a serine residue in their active site that initiates hydrolysis. The compound could bind to the active site, and depending on the strength of the interaction and its susceptibility to hydrolysis, it could either be a substrate or an inhibitor that blocks the access of the natural substrate.

Oxidoreductases: Phenolic compounds are known to interact with various oxidoreductases. For example, p-hydroxybenzoate hydroxylase is an enzyme that catalyzes the hydroxylation of p-hydroxybenzoate. nih.govnih.gov While the substrate specificity is strict, it is conceivable that a structurally similar compound like this compound could bind to the active site of such enzymes, potentially acting as an inhibitor. The binding would likely involve interactions with the phenolic hydroxyl group and the aromatic ring. The rate of such interactions can be influenced by the electronic properties of the substituents on the flavin cofactor of the enzyme. nih.gov

Receptor Binding Studies and Ligand-Receptor Complex Formation Mechanisms (molecular level)

Antioxidant Mechanisms and Radical Scavenging Pathways (e.g., electron transfer, hydrogen atom transfer)

Hydroxybenzoic acids and their esters are recognized for their antioxidant properties. The primary mechanism of antioxidant action for phenolic compounds involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. This process is known as Hydrogen Atom Transfer (HAT) . The resulting phenoxyl radical is stabilized by resonance, which delocalizes the unpaired electron over the aromatic ring.

Another potential mechanism is Single Electron Transfer (SET) , where the phenolic compound donates an electron to the free radical, forming a radical cation. The efficiency of these mechanisms is influenced by the number and position of hydroxyl groups and other substituents on the aromatic ring. The ethoxy group at the ortho position to the hydroxyl group in this compound could influence its antioxidant capacity through steric and electronic effects.

Common assays to evaluate antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, both of which can operate via HAT or SET mechanisms. nih.gov

Antimicrobial Action Mechanisms on Microbial Cellular Components and Processes (e.g., enzyme inhibition in bacteria/fungi, cell wall disruption)

Esters of p-hydroxybenzoic acid, commonly known as parabens, are widely used as antimicrobial preservatives. researchgate.netresearchgate.netdrugfuture.com Their mechanism of action is believed to involve the disruption of membrane transport processes, leading to leakage of intracellular components. It is also suggested that they can inhibit the synthesis of DNA, RNA, and key enzymes like ATPases and phosphotransferases in some microorganisms.

While this compound is not a paraben, its structural similarity as a hydroxybenzoate ester suggests it may possess some antimicrobial properties through similar mechanisms. The lipophilicity of the compound, influenced by the ethoxy and methyl ester groups, would be a critical factor in its ability to partition into and disrupt microbial cell membranes. The activity of hydroxybenzoates generally increases with the length of the alkyl chain in the ester group, though this also corresponds with a decrease in water solubility. drugfuture.com

Mechanistic Studies of Cytotoxicity in In Vitro Cell Culture Models (focus on pathways like apoptosis induction, mitochondrial dysfunction, not human safety)

The cytotoxic potential of various phenolic compounds has been investigated in numerous in vitro cell culture models. For structurally related hydroxybenzoate derivatives, proposed mechanisms of cytotoxicity often involve the induction of apoptosis and mitochondrial dysfunction.

Studies on other hydroxybenzoate analogs have shown that they can induce apoptosis in cancer cell lines by increasing the expression of pro-apoptotic proteins like Bax and p53, while decreasing the expression of anti-apoptotic proteins such as Bcl-2. oatext.com This shift in the balance of apoptotic regulators can lead to the activation of caspases, a family of proteases that execute the apoptotic program. For instance, treatment of hepatocellular carcinoma cells (HepG2) with 2-methoxyestradiol, a compound with a methoxy (B1213986) group, has been shown to induce apoptosis through the activation of caspase 9. nih.gov

Mitochondrial dysfunction is another key mechanism. Some phenolic compounds can uncouple oxidative phosphorylation, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS). This can trigger the mitochondrial permeability transition, a critical event in the apoptotic cascade.

Table 2: Potential Cytotoxic Mechanisms of Substituted Hydroxybenzoates in In Vitro Models

Cell Line ExampleCompound ClassObserved Mechanistic Effects
HT-1080 Human FibrosarcomaHydroxybenzoate magnesium analoguesIncreased levels of caspase-3, p53, and Bax; Decreased Bcl-2 expression. oatext.com
HepG2 Hepatocellular Carcinoma2-methoxyestradiolCell cycle arrest at G2/M phase; Induction of apoptosis via caspase 9 activation. nih.gov

Modulation of Cellular Signaling Pathways and Gene Expression Regulation (mechanistic, in vitro studies)

Phenolic compounds are known to modulate a variety of cellular signaling pathways, which in turn can regulate gene expression. These interactions are often initiated by the compound's ability to influence the activity of protein kinases, phosphatases, and transcription factors.

For example, some phenolic compounds can modulate the mitogen-activated protein kinase (MAPK) pathways, such as the ERK, JNK, and p38 pathways. These pathways are crucial for cell proliferation, differentiation, and apoptosis. By affecting these signaling cascades, a compound like this compound could potentially alter the expression of genes involved in these processes. Studies on 3-hydroxybenzoate 6-hydroxylase from Rhodococcus jostii RHA1 have provided insights into the kinetics of para-hydroxylation, a key step in the metabolism of such compounds which can influence their interaction with cellular pathways. nih.gov

Applications in Advanced Materials Science, Catalysis, and Analytical Chemistry Non Clinical

Utility as a Monomer or Precursor in Polymer and Copolymer Synthesis

The bifunctional nature of methyl 2-ethoxy-6-hydroxybenzoate, featuring both a hydroxyl and an ester group, positions it as a viable monomer or precursor for the synthesis of various polymers, particularly polyesters. The hydroxyl group can participate in polycondensation reactions with dicarboxylic acids or their derivatives to build polymer chains. While large-scale polymerization of this specific monomer is not extensively documented, the structural class of hydroxybenzoate esters is well-established in polymer chemistry.

The synthesis of fully aromatic polyesters often involves the polycondensation of aromatic hydroxy carboxylic esters. google.com This process typically yields alcohol as a low-boiling-point byproduct, which is easily removed to drive the reaction forward. google.com Derivatives of hydroxybenzoic acids have been successfully polymerized to create high molecular weight polyesters with applications in materials requiring high thermal stability. google.com For instance, the polycondensation of monomers like (para-carbophenoxy) phenyl meta-acetoxybenzoate can yield polyesters with average molecular weights exceeding 12,000, demonstrating exceptional thermal stability. google.com The general principle involves the reaction of the hydroxyl group with another monomer containing carboxylic acid or ester functionalities. In some methodologies, the hydroxyl group is first protected before carrying out polycondensation at high temperatures. google.com Furthermore, innovative approaches, such as ribosomal polymerization using reprogrammed genetic codes, have been explored for the synthesis of polyesters from α-hydroxy acids, highlighting the broad interest in creating polyesters from hydroxyl-functionalized acids. nih.gov

The properties of the resulting polymers, such as solubility, thermal behavior, and mechanical strength, can be tailored by the specific monomers used. Amphiphilic cationic polyesters, for example, have been synthesized and shown to form well-defined nanoparticles with antibacterial properties. rsc.org While not directly involving this compound, these studies underscore the potential for creating functional polymers from hydroxyl- and ester-containing aromatic monomers.

Table 1: Potential Polymerization Contributions of this compound

Functional GroupRole in PolymerizationPotential Influence on Polymer Properties
Hydroxyl Group Primary site for polycondensation reactions (e.g., with dicarboxylic acids).Affects chain growth and molecular weight.
Ethoxy Group Side group that can influence polymer morphology and solubility.May enhance solubility in organic solvents and affect packing.
Methyl Ester Can be involved in transesterification polymerization.Influences reactivity and by-product formation.
Aromatic Ring Provides rigidity and thermal stability to the polymer backbone.Contributes to high-performance material characteristics.

Role as a Ligand in Coordination Chemistry and Metal Complex Formation

The oxygen atoms of the hydroxyl and ethoxy groups in this compound can serve as donor sites for coordination with metal ions, classifying it as a potential ligand in coordination chemistry. The formation of metal complexes with such ligands can lead to novel materials with interesting structural, magnetic, or catalytic properties.

Schiff base ligands, which can be synthesized from derivatives of hydroxy-aromatic aldehydes, are known to form stable complexes with a variety of metal ions, including Cu(II) and Zn(II). nih.gov These complexes have applications in catalysis and as biological mimics. nih.gov The coordination of the metal ion often involves the deprotonated hydroxyl group and another donor atom in the ligand to form a stable chelate ring. While direct studies on this compound as a ligand are limited, the broader class of hydroxybenzoic acid derivatives has been explored. For example, 2-hydroxybenzoic acid derivatives have been identified as selective inhibitors for certain enzymes through their coordination with metal ions in the active site. nih.gov This interaction often involves the formation of a bidentate salt bridge between the carboxylate and a metal-coordinating amino acid residue. nih.gov

Catalytic Applications in Organic Transformations (e.g., as a chiral auxiliary, co-catalyst component)

In the field of catalysis, derivatives of this compound can be envisioned as chiral auxiliaries or as ligands that modify the behavior of a metal catalyst. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org

Chiral auxiliaries are often derived from readily available, inexpensive chiral natural products. researchgate.net They are widely used in asymmetric synthesis to achieve high levels of diastereoselectivity in reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.net For instance, oxazolidinones and camphorsultams are well-known chiral auxiliaries that have been successfully employed in the total synthesis of complex natural products. wikipedia.orgresearchgate.net The auxiliary guides the approach of reagents to a prochiral center, and after the desired stereocenter is set, the auxiliary can be removed and often recycled. sigmaaldrich.com While this compound itself is not chiral, it could be chemically modified to incorporate chirality, for example, by reaction with a chiral alcohol or amine, thus converting it into a potential chiral auxiliary.

Development as a Component in Chemical Sensors and Chemo-sensing Systems

The metal-binding capability of this compound makes it a candidate for incorporation into chemical sensors. The interaction between the ligand and a target analyte, such as a metal ion, can be designed to produce a measurable signal, such as a change in color or fluorescence.

The development of chemosensors often relies on the synthesis of molecules that exhibit selective binding to a specific analyte. The binding event triggers a change in the photophysical properties of the sensor molecule. While specific applications of this compound in this area are not widely reported, the underlying principles are well-established. The design of such sensors would involve integrating this ligand into a larger system where its coordination to a metal ion perturbs the electronic structure and, consequently, the optical or electrochemical response.

Supramolecular Assembly and Self-Organizing Systems

Supramolecular chemistry focuses on the formation of complex, ordered structures through non-covalent interactions such as hydrogen bonding and π–π stacking. frontiersin.org The functional groups on this compound make it a suitable building block for the design of self-assembling systems.

Aromatic compounds are frequently used in the construction of supramolecular polymers due to their ability to engage in π–π interactions. rsc.org The combination of aromatic interactions with other forces like hydrogen bonding can lead to the formation of well-defined nanostructures, such as nanofibers and hydrogels. nih.gov For example, the self-assembly of aromatic amino acids is driven by a combination of electrostatic interactions, aromatic π–π stacking, and hydrogen bonding. acs.org Similarly, p-hydroxybenzoic acid has been shown to form supramolecular assemblies with cucurbit researchgate.neturil. researchgate.net The hydroxyl group of this compound can act as a hydrogen bond donor and acceptor, while the aromatic ring can participate in π–π stacking. These interactions can direct the assembly of molecules into ordered, one-, two-, or three-dimensional architectures. The study of how molecules with different functionalities self-assemble provides insights into creating novel materials with emergent properties. acs.org

Analytical Methodologies for Detection and Quantification in Environmental or Industrial Matrices (excluding clinical samples)

The detection and quantification of phenolic compounds, including esters of hydroxybenzoic acid, in environmental and industrial samples are important for monitoring and quality control. Several analytical techniques are suitable for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of phenolic compounds in industrial effluents. astm.orgastm.org For volatile compounds, GC-MS provides both separation and structural information, allowing for confident identification. However, for polar compounds like phenols, derivatization is often necessary to improve their chromatographic behavior. astm.orggnest.org This can be a limitation in survey work where the sample matrix is not well-defined. astm.org Despite these challenges, GC-MS methods have been developed for the simultaneous analysis of numerous phenolic compounds in wastewater. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another widely used method for the analysis of hydroxybenzoate esters. jascoinc.com Reversed-phase HPLC with a C18 column is a common setup, often using a mobile phase of acetonitrile (B52724) and a buffered aqueous solution. jascoinc.com Detection is typically performed with a UV detector. HPLC methods have been successfully applied to determine methyl 4-hydroxybenzoate (B8730719) in various samples. researchgate.net For complex matrices like industrial wastewater, pre-extraction and preconcentration steps, such as liquid-phase microextraction, can be coupled with GC or HPLC to enhance sensitivity and selectivity. oup.com

Table 2: Analytical Methods for this compound

TechniqueCommon MatrixSample PreparationDetection Method
GC-MS Industrial Effluents astm.orgastm.orgLiquid-liquid extraction, derivatization may be required. astm.orggnest.orgMass Spectrometry
HPLC Pharmaceutical Formulations, Environmental Water jascoinc.comresearchgate.netDirect injection or solid-phase extraction.UV Detection jascoinc.com
LPME-GC Wastewater oup.comLiquid-phase microextraction. oup.comFlame Ionization Detection (FID) or Mass Spectrometry

Environmental Fate and Degradation Pathways

Biodegradation Pathways and Microbial Metabolism in Environmental Systems

There is currently no specific information available in scientific literature detailing the biodegradation pathways or microbial metabolism of Methyl 2-ethoxy-6-hydroxybenzoate in environmental systems. Studies on related benzoate (B1203000) compounds suggest that microbial degradation, often involving hydroxylation and demethylation, is a potential route of transformation. For instance, the enzyme p-hydroxybenzoate hydroxylase is known to catalyze the hydroxylation of p-hydroxybenzoate to 3,4-dihydroxybenzoate. researchgate.net However, the specific microorganisms and enzymatic processes involved in the breakdown of this compound have not been documented.

Photodegradation Mechanisms under Environmental Illumination

Detailed studies on the photodegradation mechanisms of this compound under environmental illumination are not present in the available scientific literature. For related compounds like methyl p-hydroxybenzoate, advanced oxidation processes involving radicals have been shown to be effective in degradation, but specific rates and pathways under natural sunlight for this compound are unknown. researchgate.net

Hydrolytic Stability and Persistence in Aqueous Environments

The hydrolytic stability of this compound in aqueous environments has not been specifically reported. The hydrolysis of esters is a known chemical process that can be influenced by factors such as pH and steric hindrance around the carbonyl group. In some sterically hindered methyl esters, base-catalyzed hydrolysis can proceed through a BAl2 mechanism, involving an attack on the methyl group rather than the carbonyl carbon. stackexchange.com However, without experimental data, the rate and dominant mechanism of hydrolysis for this compound, and therefore its persistence in water, remain speculative.

Identification of Environmental Transformation Products and Metabolites

There is no available research that identifies the specific environmental transformation products or metabolites of this compound. For degradation to occur, likely initial transformation products could theoretically include 2-ethoxy-6-hydroxybenzoic acid and methanol (B129727) via hydrolysis, or hydroxylated and demethylated/de-ethylated derivatives through microbial or photochemical action. However, these potential products have not been experimentally verified in environmental samples.

Ecotoxicological Implications at a Molecular Level in Model Organisms

Specific studies on the molecular-level ecotoxicological implications of this compound in model organisms are absent from the scientific record. While general ecotoxicological testing methodologies using organisms like Daphnia magna are well-established for assessing the impact of chemicals on biological processes, no such data has been published for this particular compound.

Synthesis and Investigation of Derivatives and Analogues for Structure Property Relationships

Systematic Structural Modifications of the Ester Group

The ester functional group in Methyl 2-ethoxy-6-hydroxybenzoate is a prime target for structural modification to investigate its influence on the compound's physicochemical properties. By varying the alkyl chain of the ester, researchers can modulate parameters such as lipophilicity, steric hindrance, and susceptibility to hydrolysis.

A common synthetic route to prepare analogues with different ester groups is through the esterification of 2-ethoxy-6-hydroxybenzoic acid with various alcohols in the presence of an acid catalyst. mdpi.comchemicalbook.com For instance, the synthesis of Ethyl 2-ethoxy-6-hydroxybenzoate can be achieved by reacting 2-ethoxy-6-hydroxybenzoic acid with ethanol.

Compound NameStructureMethod of SynthesisKey Findings/Properties
This compound Esterification of 2-ethoxy-6-hydroxybenzoic acid with methanol (B129727).Parent compound for comparison.
Ethyl 2-ethoxy-6-hydroxybenzoate Esterification of 2-ethoxy-6-hydroxybenzoic acid with ethanol. sigmaaldrich.comsigmaaldrich.comSolid at room temperature with a melting point of 60 °C. sigmaaldrich.com Predicted XlogP of 2.7, indicating moderate lipophilicity. uni.lu
Propyl 2-ethoxy-6-hydroxybenzoate Esterification of 2-ethoxy-6-hydroxybenzoic acid with propanol.Expected to have increased lipophilicity compared to the methyl and ethyl analogues.
Isopropyl 2-ethoxy-6-hydroxybenzoate Esterification of 2-ethoxy-6-hydroxybenzoic acid with isopropanol.The branched alkyl chain may increase steric hindrance around the ester group, potentially affecting reactivity and biological interactions.

This table is generated based on established chemical principles and available data for closely related compounds. Specific experimental data for all listed analogues of this compound may not be available in the public domain.

Exploration of Variations in the Ethoxy Moiety

The ethoxy group at the 2-position of the benzoate (B1203000) ring is another key site for structural modification. Altering the alkoxy group can impact the compound's electronic properties, hydrogen bonding capacity, and metabolic stability.

The synthesis of analogues with different alkoxy groups can be achieved through Williamson ether synthesis, where the corresponding 2-hydroxy-6-methoxycarbonylphenol is reacted with an appropriate alkyl halide.

Compound NameStructureMethod of SynthesisKey Findings/Properties
Methyl 2-methoxy-6-hydroxybenzoate Williamson ether synthesis using methyl iodide.Comparison with the ethoxy analogue would reveal the impact of a smaller alkoxy group on properties.
Methyl 2-propoxy-6-hydroxybenzoate Williamson ether synthesis using propyl iodide.Expected to exhibit increased lipophilicity compared to the ethoxy analogue.
Methyl 2-isopropoxy-6-hydroxybenzoate Williamson ether synthesis using isopropyl iodide.The bulky isopropoxy group could introduce significant steric effects, influencing the conformation of the molecule.
Methyl 2-(benzyloxy)-6-hydroxybenzoate Williamson ether synthesis using benzyl (B1604629) bromide.The introduction of an aromatic ring in the alkoxy group would significantly increase the potential for π-π stacking interactions.

This table is generated based on established chemical principles. Specific experimental data for all listed analogues of this compound may not be available in the public domain.

Substituent Effects on the Benzoate Aromatic Ring and Positional Isomers

Introducing substituents onto the aromatic ring of this compound can dramatically alter its electronic and steric properties, thereby influencing its reactivity and potential biological activity. The position of these substituents is also critical in determining their effect.

The synthesis of such derivatives would typically involve electrophilic aromatic substitution reactions on a suitably protected precursor of this compound. The directing effects of the existing ethoxy and hydroxyl/ester groups will determine the position of the new substituent. Both the hydroxyl and ethoxy groups are activating and ortho-, para-directing. nih.gov

Compound NameStructureMethod of SynthesisKey Findings/Properties
Methyl 5-chloro-2-ethoxy-6-hydroxybenzoate Chlorination of a suitable precursor. google.comThe electron-withdrawing chlorine atom is expected to increase the acidity of the phenolic hydroxyl group.
Methyl 2-ethoxy-6-hydroxy-5-nitrobenzoate Nitration of a suitable precursor.The strongly electron-withdrawing nitro group would significantly impact the electronic properties of the aromatic ring.
Methyl 2-ethoxy-3-hydroxybenzoate (Positional Isomer) Multi-step synthesis from different starting materials.The altered positions of the hydroxyl and ethoxy groups would lead to different intramolecular hydrogen bonding patterns and overall molecular geometry.
Methyl 4-ethoxy-2-hydroxybenzoate (Positional Isomer) Multi-step synthesis from different starting materials.This isomer would likely have different chemical reactivity and physical properties due to the change in substitution pattern.

This table is generated based on established chemical principles. Specific experimental data for all listed analogues of this compound may not be available in the public domain.

Synthesis and Chiral Resolution of Enantiomeric Analogues

While this compound itself is not chiral, the introduction of a chiral center can lead to enantiomeric analogues. This is a critical area of investigation as enantiomers can exhibit different biological activities. A potential strategy to introduce chirality would be the modification of the ethoxy group, for instance, by using a chiral building block like (R)- or (S)-2-butanol to form the corresponding sec-butoxy analogues.

The synthesis would involve the reaction of 2-hydroxy-6-methoxycarbonylphenol with the appropriate chiral sec-butyl halide. Subsequent separation of the resulting diastereomers, if applicable, or the use of chiral chromatography would be necessary to resolve the enantiomers.

Enantiomeric AnalogueStructureMethod of Synthesis and ResolutionPotential Significance
(R)-Methyl 2-(sec-butoxy)-6-hydroxybenzoate Reaction with (S)-2-bromobutane followed by separation.Investigation of stereospecific interactions with biological targets.
(S)-Methyl 2-(sec-butoxy)-6-hydroxybenzoate Reaction with (R)-2-bromobutane followed by separation.Comparison with the (R)-enantiomer to determine enantioselectivity in any observed effects.

This table presents a hypothetical scenario for creating chiral analogues, as no specific literature on the chiral resolution of this compound analogues was found.

Bioisosteric Replacements for Functional Group Design (non-clinical focus)

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful tool in chemical design. cambridgemedchemconsulting.com In the context of this compound, the ester and hydroxyl groups are prime candidates for bioisosteric replacement to modulate properties such as metabolic stability and hydrogen bonding patterns.

One common bioisosteric replacement for an ester is a 1,3,4-oxadiazole (B1194373) ring. acs.orgnih.govcapes.gov.br This heterocycle is generally more resistant to hydrolysis by esterases. The synthesis of a 1,3,4-oxadiazole analogue would involve a multi-step process, likely starting with the conversion of the ester to a hydrazide, followed by cyclization with an orthoester.

Bioisosteric AnalogueStructureRationale for ReplacementSynthetic Approach
2-(5-Methyl-1,3,4-oxadiazol-2-yl)-3-ethoxyphenol The 1,3,4-oxadiazole ring mimics the steric and electronic properties of the ester group but offers greater metabolic stability. acs.orgresearchgate.netConversion of the methyl ester to the corresponding acyl hydrazide, followed by reaction with triethyl orthoacetate.
2-Ethoxy-6-hydroxybenzamide An amide group can act as a bioisostere for an ester, offering different hydrogen bonding capabilities.Aminolysis of the methyl ester with ammonia (B1221849) or an amine.
Methyl 2-ethoxy-6-(methylamino)benzoate Replacement of the hydroxyl group with a methylamino group alters the hydrogen bond donor/acceptor profile.Multi-step synthesis involving protection of the phenol (B47542), reduction of a nitro group, and subsequent methylation.
2-(Thiophen-2-yl)-3-ethoxyphenol A thiophene (B33073) ring can act as a bioisostere for a phenyl group, and in some cases, a phenol group, potentially improving bioavailability. nih.govPalladium-catalyzed cross-coupling reactions.

This table provides examples of potential bioisosteric replacements based on established principles in medicinal chemistry. Specific synthetic details and properties would require experimental investigation.

Future Research Directions and Emerging Paradigms

Integration with Machine Learning and Artificial Intelligence for Predictive Synthesis and Property Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and materials science. nih.gov For Methyl 2-ethoxy-6-hydroxybenzoate, these computational tools offer a powerful approach to overcoming experimental limitations. ML algorithms can be trained on vast datasets of chemical reactions to predict the optimal conditions for its synthesis, including catalyst selection, solvent effects, temperature, and reaction time. This predictive power can significantly reduce the number of trial-and-error experiments, leading to faster, more efficient, and cost-effective production.

Beyond synthesis, AI can be employed to predict the physicochemical and biological properties of this compound and its derivatives. By learning from the structure-property relationships of known molecules, neural networks could forecast characteristics such as solubility, stability, and potential biological activity. nih.gov This "in silico" design process allows researchers to hypothetically modify the structure—for instance, by changing the ethoxy group to a different alkoxy group or altering substitution patterns on the benzene (B151609) ring—and pre-screen virtual compounds for desired attributes before committing to laboratory synthesis. This approach accelerates the discovery of new molecules with tailored functionalities.

Table 1: Potential AI/ML Applications in this compound Research

Research AreaAI/ML ApplicationPotential Outcome
Synthesis Predictive modeling of reaction yieldsOptimization of synthetic routes, reduced waste
Property Design Quantitative Structure-Property Relationship (QSPR)Forecasting of physical and chemical properties
Discovery Generative models for new derivativesIdentification of novel analogs with enhanced features

Exploration of Sustainable and Renewable Feedstocks for Synthesis

The principles of green chemistry are increasingly guiding the synthesis of organic molecules, emphasizing the need to move away from petrochemical-based starting materials. uniroma1.it Future research on this compound should prioritize the development of synthetic pathways that utilize sustainable and renewable feedstocks. Lignin (B12514952), a major component of biomass and a waste product of the paper industry, stands out as a promising renewable source of aromatic compounds. kit.edu Research could focus on developing efficient catalytic methods to break down lignin into smaller phenolic building blocks that could be converted into precursors for this compound.

Other potential feedstocks include carbohydrates derived from non-food biomass like cellulose. kit.edu Fermentation and biocatalytic processes can transform sugars into valuable platform chemicals. Investigating enzymatic or chemo-catalytic routes to assemble the substituted benzene ring structure of this compound from these bio-derived precursors is a key area for future exploration. The goal is to design a synthesis that is not only "green" but also economically viable, contributing to a more circular chemical economy. uniroma1.it

Discovery of Novel Molecular Targets and Interaction Mechanisms

Understanding how a molecule interacts with biological systems is fundamental to uncovering its potential applications in medicine or biology. For this compound, a thorough investigation into its molecular targets and mechanisms of action is a critical research frontier. While no specific targets have been identified for this compound, studies on structurally related molecules, such as methylparaben (methyl 4-hydroxybenzoate), can offer a starting point. For instance, methylparaben has been shown to interact with cellular signaling pathways, such as those involving intracellular calcium levels. nih.gov

Future studies should employ high-throughput screening assays to test this compound against a wide array of enzymes, receptors, and other cellular components. Techniques like affinity chromatography-mass spectrometry and cellular thermal shift assays (CETSA) could identify specific binding partners. Once a target is identified, further research would be needed to elucidate the precise mechanism of interaction—for example, whether the compound acts as an inhibitor, activator, or modulator. This knowledge is essential for determining its pharmacological or toxicological profile. researchgate.net

Development of Advanced In Situ Spectroscopic and Imaging Techniques for Monitoring

The precise control and understanding of a chemical reaction require real-time monitoring. The development and application of advanced in situ spectroscopic and imaging techniques could provide unprecedented insight into the synthesis of this compound. Techniques such as ReactIR (Infrared Spectroscopy), Raman spectroscopy, and process mass spectrometry allow chemists to track the concentration of reactants, intermediates, and products as the reaction happens.

This real-time data is invaluable for understanding reaction kinetics, identifying transient intermediates, and uncovering the reaction mechanism. For example, monitoring the esterification and etherification steps in the synthesis of this compound could reveal rate-limiting steps or the formation of unexpected byproducts. Furthermore, advanced imaging techniques could be used to study the compound's behavior in complex systems, such as its distribution within a formulated product or its interaction with a biological substrate at the microscopic level.

Potential in Emerging Technologies and Interdisciplinary Applications

The unique combination of a phenolic hydroxyl group, an ether linkage, and a methyl ester in this compound provides a versatile scaffold for a range of potential applications in emerging technologies. Its structure suggests it could serve as a valuable building block or functional component in several interdisciplinary fields.

In materials science, the compound could be explored as a monomer for the synthesis of novel polymers. The hydroxyl and ester groups offer reactive sites for polymerization, potentially leading to new polyesters or polycarbonates with specific thermal or optical properties. Its aromatic structure might also be leveraged in the development of organic light-emitting diodes (OLEDs) or as a component in advanced sensor technologies, where interactions with the phenolic group could lead to a detectable signal. The potential for transesterification reactions also opens avenues for its use in dynamic chemical systems or self-healing materials. researchgate.net These hypothetical applications require foundational research to validate their feasibility and to optimize the compound's performance in these new contexts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.